4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile
Overview
Description
4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a pyridazinone core linked to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal research, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate key signaling pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluoro and Methoxy Groups: Fluorination and methoxylation are achieved through electrophilic aromatic substitution reactions using reagents like fluorine gas or methanol in the presence of catalysts.
Coupling with Benzonitrile: The final step involves coupling the pyridazinone intermediate with a benzonitrile derivative using cross-coupling reactions such as Suzuki or Heck coupling, often catalyzed by palladium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is crucial to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzoic acid.
Reduction: Formation of 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism by which 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(4-chloro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile
- 4-{[3-(4-fluoro-2-ethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile
- 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzamide
Uniqueness
Compared to similar compounds, 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}benzonitrile is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a distinct entity in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-[[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-25-18-10-15(20)6-7-16(18)17-8-9-19(24)23(22-17)12-14-4-2-13(11-21)3-5-14/h2-10H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPGQFHCXMMGLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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